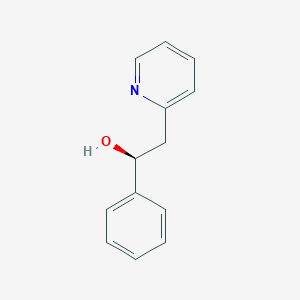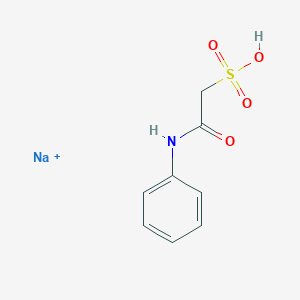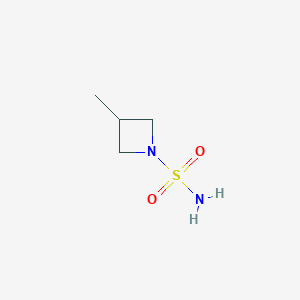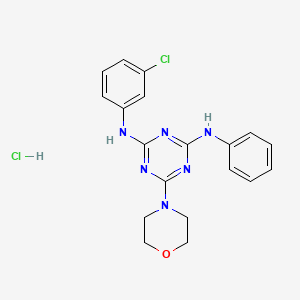
2-氨基-N-(吗啉-4-基甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(morpholin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C12H17N3O2 . It is also known by its synonyms 2-Amino-N-(morpholin-4-ylmethyl)benzamide and Benzamide, 2-amino-N-(4-morpholinylmethyl) .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide consists of a benzamide core with an amino group at the 2-position and a morpholin-4-ylmethyl group attached to the nitrogen of the amide group .科学研究应用
FLT3激酶抑制在急性髓系白血病(AML)中的应用
酰胺的合成与表征
结构分析与光谱表征
作用机制
The mechanism of action of AMMBA is not yet fully understood. However, it has been suggested that the compound binds to certain receptors in the body and modulates their activity. This modulation of receptor activity can lead to changes in the biochemical and physiological effects of various compounds. Additionally, AMMBA may act as an inhibitor of certain enzymes, which can lead to changes in the body's response to various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMMBA are not yet fully understood. However, studies have suggested that the compound can modulate the activity of various receptors in the body, which can lead to changes in the biochemical and physiological effects of various compounds. Additionally, AMMBA may act as an inhibitor of certain enzymes, which can lead to changes in the body's response to various compounds.
实验室实验的优点和局限性
The use of AMMBA in laboratory experiments has several advantages. First, the compound is relatively inexpensive and can be easily synthesized in the laboratory. Second, the compound is relatively stable and can be stored for long periods of time. Third, the compound has a wide range of applications in biochemical and physiological studies.
However, there are also some limitations to using AMMBA in laboratory experiments. First, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Second, the compound can be toxic if used in large quantities. Finally, the compound can interact with other compounds, which can lead to unexpected results.
未来方向
The use of AMMBA in scientific research is still in its early stages, and there is much more to be explored. Some potential future directions include further investigation into the biochemical and physiological effects of the compound, as well as further research into the mechanism of action of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development and clinical studies. Finally, further research could be done to explore the potential of AMMBA as a therapeutic agent.
合成方法
AMMBA can be synthesized using a variety of methods. One method involves the reaction of morpholine and benzamide in the presence of an acid catalyst. This reaction results in the formation of a morpholin-4-ylmethylbenzamide intermediate, which can be further purified to obtain the desired product. Other methods of synthesis include the reaction of morpholine and benzoyl chloride, as well as the reaction of morpholine and benzyl bromide.
属性
IUPAC Name |
2-amino-N-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQKXRIOKVMAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)


![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)
ammonium iodide](/img/structure/B2456437.png)
